![molecular formula C20H22N2O6 B6417259 7-(morpholine-4-carbonyloxy)naphthalen-1-yl morpholine-4-carboxylate CAS No. 526190-43-2](/img/structure/B6417259.png)
7-(morpholine-4-carbonyloxy)naphthalen-1-yl morpholine-4-carboxylate
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Overview
Description
The compound is a derivative of morpholine, a common heterocyclic amine . Morpholine derivatives are often used in medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
Morpholine derivatives can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The synthesis often involves coupling, cyclization, and reduction reactions .Molecular Structure Analysis
The molecular structure of morpholine derivatives typically includes a five-membered ring with one nitrogen atom . The specific structure of “7-(morpholine-4-carbonyloxy)naphthalen-1-yl morpholine-4-carboxylate” would likely include additional functional groups attached to the morpholine ring.Chemical Reactions Analysis
Morpholine derivatives can undergo a variety of chemical reactions, depending on the functional groups present . These can include reactions with acids, bases, and various organic reagents.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure . For morpholine derivatives, these properties can include molecular weight, density, melting point, and boiling point .Mechanism of Action
Target of Action
A related compound, n-(morpholine-4-carbonyloxy) amidine, has been identified as a potent inhibitor against hepatitis c virus (hcv) replication .
Mode of Action
It is known that n-(morpholine-4-carbonyloxy) amidine compounds, which are structurally similar, suppress hcv replication . They also activate nuclear factor κB and downstream gene expression .
Biochemical Pathways
Related compounds have been shown to affect cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding .
Result of Action
Related compounds have been shown to specifically suppress hcv replication .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[8-(morpholine-4-carbonyloxy)naphthalen-2-yl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c23-19(21-6-10-25-11-7-21)27-16-5-4-15-2-1-3-18(17(15)14-16)28-20(24)22-8-12-26-13-9-22/h1-5,14H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDCOPAFBSFUDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=CC=C3OC(=O)N4CCOCC4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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